molecular formula C11H15IO2 B3059686 1-Iodo-5-isopropyl-2,4-dimethoxybenzene CAS No. 1155371-47-3

1-Iodo-5-isopropyl-2,4-dimethoxybenzene

Cat. No. B3059686
CAS RN: 1155371-47-3
M. Wt: 306.14
InChI Key: QBTLWHYKYLZHKG-UHFFFAOYSA-N
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Description

1-Iodo-5-isopropyl-2,4-dimethoxybenzene is a compound with the molecular formula C11H15IO2 . It has a molecular weight of 306.14 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15IO2/c1-7(2)8-5-9(12)11(14-4)6-10(8)13-3/h5-7H,1-4H3 . The canonical SMILES representation is CC©C1=CC(=C(C=C1OC)OC)I .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.14 g/mol . It has a topological polar surface area of 18.5 Ų . The compound has a complexity of 173 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound is 306.01168 g/mol .

Scientific Research Applications

Synthesis of Macrolides and Zearalenone

1-Iodo-5-isopropyl-2,4-dimethoxybenzene plays a role in the synthesis of macrolides. It serves as a precursor in the palladium-catalyzed carbonylation of aryl iodide, a process crucial for producing orsellinic acid moieties of macrolides. This method was applied to the synthesis of Zearalenone, indicating the chemical's importance in creating complex organic compounds (Takahashi, Nagashima, & Tsuji, 1980).

Synthesis of Resorcinol Derivatives

The compound is utilized in the synthesis of 5-substituted resorcinol derivatives through cross-coupling reactions. These derivatives are created from inexpensive reagents and involve transformations of 1,3-dimethoxybenzene and 1-chloro-3,5-dimethoxybenzene into various substituted forms. This synthesis is significant for creating specific organic compounds under mild conditions (Dol, Kamer, & Leeuwen, 1998).

Redox Shuttle for Lithium Batteries

A derivative of 1,4-dimethoxybenzene, 4-tertbutyl-1,2-dimethoxybenzene, has been explored as a redox shuttle for overcharge protection in lithium batteries. This demonstrates the potential of derivatives of this compound in enhancing the safety and efficiency of rechargeable batteries (Feng, Ai, Cao, & Yang, 2007).

Catholyte Materials for Non-aqueous Redox Flow Batteries

1,4-Dimethoxybenzene derivatives, related to this compound, are used as catholytes in non-aqueous redox flow batteries. They exhibit high open-circuit potentials and excellent electrochemical reversibility, showing the chemical's relevance in advanced energy storage technologies (Zhang et al., 2017).

Ozonolysis in Environmental Science

The ozonolysis of lignin models, including dimethoxybenzenes, has been studied, highlighting the compound's role in environmental chemistry. This research aids in understanding the interactions between ozone and organic compounds in natural and industrial settings (Mvula, Naumov, & von Sonntag, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Mechanism of Action

properties

IUPAC Name

1-iodo-2,4-dimethoxy-5-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IO2/c1-7(2)8-5-9(12)11(14-4)6-10(8)13-3/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTLWHYKYLZHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252138
Record name 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1155371-47-3
Record name 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155371-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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